molecular formula C23H25N3O3 B2551122 2-((2-morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide CAS No. 941954-37-6

2-((2-morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide

Cat. No.: B2551122
CAS No.: 941954-37-6
M. Wt: 391.471
InChI Key: KMWUOYZJAQRWGR-UHFFFAOYSA-N
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Description

2-((2-morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide, also known as MQPA, is a synthetic compound with potential applications in scientific research.

Scientific Research Applications

Vibrational Spectroscopy and Molecular Docking Studies

A structural and vibrational study on a related compound, focusing on its molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties, reveals insights into molecular interactions and potential biological activities. This compound exhibited inhibitory activity against the BRCA2 complex, suggesting potential in cancer therapy research (El-Azab et al., 2016).

Antifungal Activity

Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives highlighted their fungicidal properties against Candida and Aspergillus species, with developments showing promise for treating fungal infections. This illustrates the potential for derivatives of morpholinoquinolines in developing new antifungal agents (Bardiot et al., 2015).

Alzheimer's Disease Therapy

The 2-substituted 8-hydroxyquinolines, similar in structural motifs to 2-((2-morpholinoquinolin-8-yl)oxy)-N-phenethylacetamide, have been proposed for Alzheimer's disease treatment. Their ability to act as metal chaperones, disaggregate metal-enriched amyloid plaques, and inhibit redox chemistry suggests potential applications in neurodegenerative disease therapy (Kenche et al., 2013).

Salt and Inclusion Compounds

Research on the structural aspects of amide-containing isoquinoline derivatives reveals potential in the formation of gels and crystalline solids with mineral acids. These properties could be significant in materials science for developing new materials with specific fluorescence emissions and applications in sensing and electronics (Karmakar et al., 2007).

Antidepressant-like Effects

A study on novel 2-(2-bromophenyl)-N-phenethylacetamides and benzylisoquinoline derivatives demonstrated antidepressant-like effects in mice. This suggests the therapeutic potential of morpholinoquinoline derivatives in treating depressive disorders by interacting with serotonergic and dopaminergic receptors (Porras-Ramírez et al., 2020).

Antimicrobial and Hemolytic Activity

A new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showed activity against selected microbial species, indicating the potential of morpholinoquinoline derivatives in developing new antimicrobial agents with reduced toxicity (Gul et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, the mechanism would depend on the specific biological target.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended for use as a drug .

Properties

IUPAC Name

2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-22(24-12-11-18-5-2-1-3-6-18)17-29-20-8-4-7-19-9-10-21(25-23(19)20)26-13-15-28-16-14-26/h1-10H,11-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWUOYZJAQRWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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